5,6-Dioxopiperazine-2-carboxylic acid

Beschreibung

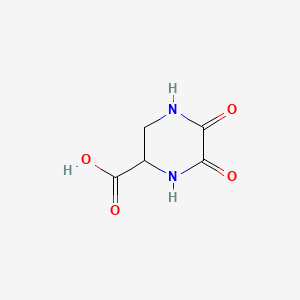

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dioxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h2H,1H2,(H,6,8)(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUXNCPUPSCKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665238 | |

| Record name | 5,6-Dioxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156025-55-7 | |

| Record name | 5,6-Dioxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dioxopiperazine 2 Carboxylic Acid and Its Analogs

Classical and Convergent Synthetic Routes to the 5,6-Dioxopiperazine Core

Traditional methods for constructing the 5,6-dioxopiperazine ring system primarily rely on the formation of a dipeptide precursor followed by an intramolecular cyclization.

Cyclization Strategies for Forming the Dioxopiperazine Ring System

The formation of the 2,5-diketopiperazine (DKP) core, the fundamental structure of 5,6-dioxopiperazine-2-carboxylic acid, is most commonly achieved through the cyclization of a linear dipeptide precursor. organic-chemistry.orgmdpi.com This process involves the formation of an amide bond between the N-terminal and C-terminal amino acid residues. researchgate.net

Key strategies include:

Solution-Phase Cyclization: This involves heating a dipeptide ester, often in a high-boiling point solvent like ethylene (B1197577) glycol or xylene, to promote intramolecular aminolysis and cyclization.

On-Resin Cyclization: In solid-phase peptide synthesis, cyclization can be performed while the peptide is still attached to the resin. This method has been shown to be remarkably efficient for hexa- and longer peptides, with the majority of sequences undergoing complete cyclization rapidly. nih.gov

Deprotection-Induced Cyclization: A common convergent route involves the synthesis of a linear dipeptide with protecting groups on the N-terminus. Removal of the N-terminal protecting group, often under acidic or basic conditions, liberates the free amine, which then undergoes spontaneous intramolecular cyclization to form the diketopiperazine ring. organic-chemistry.org For example, a three-step sequence can be employed involving catalytic condensation, deprotection of the nitrogen-protecting group, and subsequent intramolecular cyclization, often without the need for intermediate purification. organic-chemistry.org

The efficiency of these cyclization reactions can be influenced by several factors, including the peptide sequence, ring size, and reaction conditions. nih.gov For instance, the formation of smaller rings, like cyclopentapeptides, is often more challenging and can be accompanied by significant cyclic dimer formation. nih.gov

Stereoselective Synthesis Approaches for Chiral Centers at C-2

Achieving the desired stereochemistry at the C-2 position is critical, as the biological activity of chiral molecules is often dependent on their specific configuration. nih.govjocpr.com Several methods have been developed for the stereoselective synthesis of piperazine-2-carboxylic acid and its derivatives.

One prominent approach is the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives. google.com In this method, a prochiral pyrazinecarboxylic acid derivative is hydrogenated using hydrogen gas in the presence of a catalytically active, optically active rhodium complex. google.com This process can be conducted on an industrial scale and avoids the need for classical racemate resolution. google.com

Another strategy involves the use of chiral starting materials. For instance, a stereoselective synthesis of cyclic α-aminophosphonic acid analogs has been described starting from L-proline. researchgate.net This route proceeds through the diastereoselective phosphonylation of a cyclic chiral carbenium ion as the key step. researchgate.net

Kinetic resolution of racemates is also a viable method. The chiral resolution of racemic piperazine-2-carboxamide (B1304950) can be achieved using enzymes like aminopeptidase (B13392206) to produce enantiopure (S)-piperazine-2-carboxylic acid. acs.org

Modern Advancements in Synthesis: Multicomponent Reactions and Catalyst Development

Modern synthetic chemistry has seen a rise in methodologies that offer increased efficiency, atom economy, and the ability to rapidly generate molecular diversity. frontiersin.org

Isocyanide-Based Multicomponent Reactions (IMCRs) for Scaffold Generation

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the one-pot synthesis of complex molecules, including peptidomimetics like diketopiperazines. mdpi.combeilstein-journals.org These reactions combine three or more starting materials in a single step, offering high atom efficiency and straightforward access to diverse chemical libraries. frontiersin.orgmdpi.com

The most prominent IMCRs for this purpose are the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) . researchgate.netebrary.net

Ugi Reaction: The U-4CR typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. mdpi.com The reaction proceeds through the formation of an imine, followed by the addition of the isocyanide and the carboxylic acid, ultimately yielding an α-acylaminoamide product after a Mumm rearrangement. mdpi.comebrary.net The Ugi reaction has been successfully used to prepare 2,5-diketopiperazines. ebrary.net A sequence involving an Ugi reaction to create a linear precursor, followed by a base-induced cyclization, provides a convergent route to the diketopiperazine scaffold. mdpi.com

Passerini Reaction: The P-3CR involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxycarboxamides. beilstein-journals.orgebrary.net While the direct product is not a diketopiperazine, the functional groups installed by the Passerini reaction can be manipulated in subsequent steps to form the desired heterocyclic ring.

These reactions are highly versatile, tolerating a wide range of functional groups, which allows for the creation of structurally diverse libraries of piperazine-based compounds. beilstein-journals.orgnih.gov

| Reaction | Components | Product Type | Relevance to Dioxopiperazine Synthesis |

| Ugi 4-Component Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylaminoamide | Direct synthesis of linear precursors that can be cyclized to form the diketopiperazine ring. mdpi.comebrary.net |

| Passerini 3-Component Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamide | Generates functionalized scaffolds that can be further transformed into dioxopiperazine derivatives. beilstein-journals.orgebrary.net |

| Split-Ugi Reaction | Varies (e.g., diamines) | 1,4-disubstituted piperazines | Generates chemical diversity around a piperazine (B1678402) core, which can be a precursor to dioxopiperazines. nih.gov |

Enzymatic Synthesis and Biocatalytic Approaches in Piperazine-2-carboxylic Acid Production

Biocatalysis offers significant advantages over traditional chemical synthesis, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and improved sustainability. nih.govjocpr.comacs.org These methods are increasingly applied to the production of chiral pharmaceutical intermediates. researchgate.netunimi.it

For the synthesis of enantiomerically pure piperazine-2-carboxylic acid, enzymatic approaches have proven highly effective. acs.org

Enzymatic Resolution: A semipurified aminopeptidase from Aspergillus oryzae has been used for the chiral resolution of racemic piperazine-2-carboxamide. acs.org This process selectively hydrolyzes one enantiomer, yielding enantiopure (S)-piperazine-2-carboxylic acid. The enzyme can be immobilized, allowing for its reuse over multiple cycles without significant loss of activity. acs.org

Reductive Amination: Imine reductases (IREDs) represent another powerful biocatalytic tool. An R-selective imine reductase from Myxococcus stipitatus has been used for the direct synthesis of N- and C-substituted piperazines from 1,2-dicarbonyl and 1,2-diamine substrates with excellent enantioselectivity. acs.org

These biocatalytic strategies provide efficient and environmentally friendly routes to chiral piperazine building blocks, which are essential for the synthesis of optically active this compound. acs.orgacs.org

Strategies for Carboxylic Acid Functionalization and Protecting Group Chemistry

The synthesis of complex molecules like this compound often requires the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. organic-chemistry.orgwikipedia.org The piperazine core contains both amine and carboxylic acid functionalities, necessitating careful selection of an orthogonal protection strategy. organic-chemistry.orglibretexts.org

Protecting Groups for Carboxylic Acids: The carboxyl group is typically protected as an ester. wikipedia.orgfiveable.me The choice of ester depends on the desired stability and the conditions required for its removal. nih.gov

Methyl or Ethyl Esters: Simple esters are common but often require harsh basic or acidic conditions for hydrolysis. wikipedia.orgnih.gov

Benzyl Esters (Bn): Removed by hydrogenolysis, a mild condition that is orthogonal to many acid- and base-labile protecting groups. libretexts.org

tert-Butyl Esters (tBu): Cleaved under mild acidic conditions. google.comlibretexts.org

Silyl Esters: Offer mild protection and can be removed with fluoride (B91410) sources. fiveable.menih.gov

Orthogonal Protecting Groups: The 1,3-dithian-2-yl-methyl (dM-Dim) group is an example of a protecting group that can be removed under nearly neutral oxidative conditions, offering orthogonality to standard deprotection methods. nih.gov

Protecting Groups for Amines: The secondary amines in the piperazine ring are nucleophilic and often require protection, especially during reactions involving electrophiles. organic-chemistry.org

Carbamates: Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) are widely used. Boc is removed with acid, while Cbz is removed by hydrogenolysis. organic-chemistry.org This difference allows for selective deprotection when both are present in a molecule. organic-chemistry.org

A typical synthetic sequence might involve the protection of the nitrogen atoms of piperazine-2-carboxylic acid, followed by the conversion of the free carboxyl group into an amide or other functional group. google.com The strategic use of these protecting groups is fundamental to the successful multistep synthesis of functionalized dioxopiperazine derivatives. wikipedia.org

Purification and Isolation Techniques for Research-Scale Synthesis

The purification and isolation of this compound and its analogs on a research scale are critical steps to obtaining a product of high purity, which is essential for subsequent analytical characterization and biological evaluation. The inherent polarity of the dioxopiperazine core, combined with the acidic nature of the carboxylic acid group, necessitates a multi-step approach to separate the target compound from starting materials, reagents, and byproducts. The primary techniques employed include extraction, chromatography, and crystallization, often used in combination.

A common strategy begins with an initial workup of the reaction mixture using liquid-liquid extraction. This technique leverages the acidic nature of the carboxylic acid moiety. By adjusting the pH of the aqueous phase, the target compound can be selectively partitioned between aqueous and organic layers. For instance, washing the crude reaction mixture, typically dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758), with a basic aqueous solution (e.g., saturated sodium bicarbonate) will convert the carboxylic acid into its water-soluble carboxylate salt. nih.gov This allows for the removal of neutral and basic impurities which remain in the organic phase. Subsequent acidification of the aqueous layer with a strong acid, such as hydrochloric acid, will precipitate the purified carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent. rsc.orgclockss.org

Following initial extraction, chromatographic techniques are frequently employed for further purification. Given the polar nature of this compound, normal-phase flash chromatography on silica (B1680970) gel is a common choice. wikipedia.org The selection of an appropriate eluent system is crucial for achieving good separation. A typical mobile phase might consist of a mixture of a relatively nonpolar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or acetic acid) to ensure adequate mobility of the polar analyte on the stationary phase. researchgate.netnih.gov In some cases, for highly polar analogs or when isomers are present, reverse-phase high-performance liquid chromatography (HPLC) may be necessary to achieve the desired level of purity. nih.gov

The table below summarizes typical chromatographic conditions that have been reported for the purification of related piperazine and diketopiperazine derivatives, which can be adapted for this compound.

Table 1: Exemplary Chromatographic Purification Conditions for Related Compounds

| Compound Type | Stationary Phase | Mobile Phase System | Reference |

|---|---|---|---|

| Piperazine Amide Derivative | Silica Gel | Dichloromethane (DCM) / Ethyl Acetate (EtOAc) | researchgate.net |

| Substituted Piperazine | Silica Gel | Hexane (B92381) / Ethyl Acetate (EtOAc) | wikipedia.org |

| Diketopiperazine | Reverse-Phase C18 | Methanol / Water | nih.gov |

Crystallization or precipitation is often the final step in the purification process. After chromatographic purification, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent system. The choice of solvent is determined empirically, but typically involves dissolving the compound in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. Alternatively, an anti-solvent in which the compound is insoluble can be added to induce precipitation. For compounds that are difficult to crystallize, trituration with a non-polar solvent like diethyl ether or hexane can help to remove residual impurities and induce solidification. csu.edu.au

In the context of solid-phase synthesis of related diketopiperazine structures, a "cyclocleavage" method has been described. In this approach, the final compound is cleaved from the solid support and cyclized simultaneously, often under basic conditions. The purification in these cases involves filtering off the resin and then proceeding with aqueous workup and crystallization of the cleaved product. nih.gov

The successful isolation of pure this compound at the research scale relies on a systematic application of these techniques, often requiring optimization of conditions for each specific analog being synthesized.

Chemical Reactivity and Derivatization of 5,6 Dioxopiperazine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction

The carboxylic acid group at the C2 position is a primary site for derivatization, enabling the formation of esters, amides, and reduced alcohol derivatives. These reactions typically proceed through standard organic synthesis protocols.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, most commonly the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by the alcohol. youtube.comrsc.org

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents to activate the carboxylic acid, facilitating the formation of the amide bond. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in combination with additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). nih.govthermofisher.com An alternative approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the carboxyl group to a hydroxymethyl group. Borane (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can also be used for this reduction, often offering higher selectivity.

Table 1: Summary of Reactions at the Carboxylic Acid Moiety

| Reaction | Reagents & Conditions | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR') |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., EDAC/HOBt) | Amide (-CONR'R'') |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄ or BH₃·THF) | Primary Alcohol (-CH₂OH) |

Transformations of the Dioxopiperazine Ring: Functionalization and Ring Modifications

The dioxopiperazine ring itself is susceptible to various transformations, including functionalization and ring-opening reactions. The two carbonyl groups (oxo groups) at positions 5 and 6 increase the electrophilicity of the ring carbons, making them targets for nucleophilic attack.

Functionalization: Direct functionalization of the piperazine (B1678402) ring carbons is challenging but can be achieved under specific conditions. Strategies developed for other piperazine systems, such as transition-metal-catalyzed C-H functionalization, could potentially be adapted. nih.gov However, a more common approach involves reactions at the nitrogen atoms or the electrophilic carbonyl carbons. The amide nitrogens within the ring can be alkylated or acylated, although this may require specific protecting group strategies to control regioselectivity.

Ring Modifications: The diketopiperazine ring can undergo ring-opening reactions under certain conditions. acs.org For instance, treatment with strong nucleophiles under basic conditions can lead to cleavage of one of the amide bonds, resulting in a linear dipeptide-like structure. acs.org Conversely, acidic conditions might facilitate different ring-opening pathways. acs.org The presence of the two carbonyl groups also allows for condensation reactions with suitable reagents to form fused heterocyclic systems.

Table 2: Potential Transformations of the Dioxopiperazine Ring

| Transformation Type | Description | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Nucleophilic Addition | Attack of a nucleophile at the electrophilic carbonyl carbons. | Organometallic reagents, Amines | Hydroxy-piperazinone or ring-opened products |

| N-Alkylation/Acylation | Substitution at the ring nitrogen atoms. | Alkyl halides, Acyl chlorides (with a suitable base) | N-substituted dioxopiperazine |

| Ring Opening | Cleavage of the six-membered ring via amide bond hydrolysis. | Strong base (e.g., KOH) or acid (e.g., HCl) with heat | Linear dipeptide derivatives |

Regioselective and Stereoselective Derivatization Strategies

Achieving regioselectivity and stereoselectivity is crucial when synthesizing complex derivatives, especially given the multiple reactive sites on the 5,6-Dioxopiperazine-2-carboxylic acid scaffold.

Regioselectivity: Distinguishing between the two nitrogen atoms and the two carbonyl groups for selective reaction is a significant challenge. Theoretical approaches like Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the heterocyclic ring, guiding the choice of reagents and reaction conditions. nih.govuni-muenchen.deresearchgate.net For related N-heterocycles, regioselective metalations using specific bases, such as TMP (2,2,6,6-tetramethylpiperidyl) zinc or magnesium reagents, have been successfully used to deprotonate a specific ring position, which can then be quenched with an electrophile. uni-muenchen.deresearchgate.net This allows for functionalization at a predetermined site.

Stereoselectivity: The chiral center at the C2 position, bearing the carboxylic acid, introduces the possibility of diastereoselective reactions. When new stereocenters are created during derivatization, the existing stereocenter can influence the stereochemical outcome. For example, in the stereoselective synthesis of related piperidine (B6355638) derivatives, the choice of protecting group on the nitrogen atom has been shown to have a profound effect on the diastereoselectivity of reactions like reductive hydroamination. rsc.org Chiral derivatization reagents can also be employed to create diastereomeric products that can be separated, a strategy often used in the analysis of chiral amines and amino acids. nih.gov

Synthesis of Conjugates and Polymeric Structures Incorporating the this compound Unit

The bifunctional nature of this compound makes it a valuable building block for creating larger, more complex molecules such as conjugates and polymers.

Synthesis of Conjugates: The carboxylic acid group is the primary handle for conjugation. It can be activated, for example, using carbodiimide (B86325) chemistry, and then coupled to an amine group on another molecule, such as a peptide, a protein, or a fluorescent label, to form a stable amide linkage. nih.govthermofisher.com This approach is widely used in medicinal chemistry to link a pharmacophore to other molecular entities, for instance, in the development of PROTACs (Proteolysis-targeting chimeras). broadpharm.com

Synthesis of Polymeric Structures: The molecule can be incorporated into polymeric chains. If the carboxylic acid is first converted to an ester and then reduced to an alcohol, the resulting molecule possesses both hydroxyl and secondary amine functionalities, which can participate in polymerization reactions. More directly, this compound can be considered a dicarboxylic acid equivalent after a ring-opening reaction, making it suitable for polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. nih.gov The synthesis of polymers from bio-based dicarboxylic acids and diols is a well-established field, and similar principles could be applied here to create novel biodegradable or functional polymers. nih.govresearchgate.net

Advanced Structural and Spectroscopic Characterization of 5,6 Dioxopiperazine 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the solution-state conformation of 5,6-Dioxopiperazine-2-carboxylic acid. The diketopiperazine (DKP) ring is not planar and can adopt various conformations, primarily boat and twist-boat forms. nih.gov The interconversion between these conformers and the rotation around the amide bonds can be studied using temperature-dependent NMR experiments. rsc.orgresearchgate.net

At room temperature, the NMR spectrum may show broadened signals due to these dynamic processes. rsc.org However, at lower temperatures, the exchange rates decrease, potentially allowing for the resolution of signals for individual conformers. rsc.org The activation energy barriers (ΔG‡) for these conformational changes, such as ring inversion and amide bond rotation, can be calculated from coalescence temperatures and are typically found to be between 56 and 80 kJ mol−1 for substituted piperazines. rsc.org

Key NMR experiments for conformational analysis include:

¹H NMR: Provides information on proton chemical environments and through-bond coupling (J-coupling), which helps define dihedral angles and thus the ring pucker and side-chain orientation.

¹³C NMR: Identifies the chemical environments of the carbon atoms, complementing the proton data. Expected signals would include those for the carbonyl carbons, the alpha-carbon bearing the carboxylic acid, and the methylene (B1212753) carbons of the piperazine (B1678402) ring.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguous signal assignment.

Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information about through-space proximity of protons, which is vital for determining the three-dimensional folding of the molecule, including the orientation of the carboxylic acid group relative to the DKP ring.

Table 1: Representative NMR Chemical Shift Data for Cyclic Dipeptide Structures Note: This table presents typical chemical shift ranges for protons in related cyclic dipeptide structures, as specific data for this compound is not publicly available. Actual values may vary.

| Proton | Typical Chemical Shift (ppm) |

|---|---|

| α-H (at C2) | 3.5 - 4.5 |

| β-H (at C3) | 3.0 - 4.0 |

| N-H | 7.0 - 8.5 |

Mass Spectrometry (MS) Techniques for Elucidating Molecular Architecture and Fragmentation Pathways

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and determining the fragmentation patterns of this compound, which in turn helps to verify its structure. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. nih.govnih.gov

Under ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, confirming its molecular mass. Tandem mass spectrometry (MS/MS) of this parent ion induces fragmentation, providing structural clues.

The fragmentation of piperazine-containing structures is well-documented. researchgate.netxml-journal.net Key fragmentation pathways for this compound would likely involve:

Cleavage of the piperazine ring: The C-N bonds within the six-membered ring are susceptible to cleavage, leading to characteristic fragment ions. xml-journal.net

Loss of the carboxylic acid group: Decarboxylation (loss of CO₂) is a common fragmentation pathway for carboxylic acids.

Formation of an acylium ion: Cleavage of the bond between the carbonyl carbon and the adjacent nitrogen can result in the formation of a stable acylium ion (R-CO⁺). libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (MW: 172.11 g/mol ) Note: This table is based on theoretical fragmentation patterns of similar structures.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 173.04 | Protonated molecular ion |

| [M-H]⁻ | 171.03 | Deprotonated molecular ion |

| [M-HCOOH]⁺ | 127.05 | Loss of formic acid from the parent ion |

| [M-CO₂]⁺ | 128.06 | Loss of carbon dioxide (decarboxylation) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in its solid state. nih.gov For this compound, this technique would unambiguously determine bond lengths, bond angles, and the precise conformation of the diketopiperazine ring (e.g., boat, twist, or chair). nih.gov

Studies on similar cyclic dipeptides have shown that the DKP ring often adopts a non-planar, folded conformation, such as a twist-boat. The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds, primarily between the amide protons (N-H) and the carbonyl oxygens (C=O) of adjacent molecules. nih.gov The carboxylic acid group would also participate in this hydrogen-bonding network, further stabilizing the crystal lattice. This technique is also the gold standard for determining the absolute configuration of a chiral molecule. nih.gov

Table 3: Typical Crystallographic Parameters for Diketopiperazine Rings Note: Data compiled from studies on related cyclic dipeptide structures. researchgate.net

| Parameter | Typical Value |

|---|---|

| Space Group Example | P2₁/c (monoclinic) |

| C-N Bond Length (Amide) | ~1.33 Å |

| C=O Bond Length (Amide) | ~1.23 Å |

| Ring Conformation | Boat or Twist-Boat |

| Key Stabilizing Interaction | Intermolecular N-H···O=C Hydrogen Bonds |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of the chiral center at the C2 position. nih.gov These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. libretexts.orgnii.ac.jp

Since this compound is a derivative of an α-amino acid, its chiroptical properties will be sensitive to the stereochemistry (L or D configuration) at the C2 carbon. The sign and magnitude of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores (the amide and carboxyl groups) around the chiral center. nih.govnih.gov

The ECD spectrum is highly sensitive to the conformation of both the ring and the side chain. nih.gov Therefore, experimental spectra are often compared with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) for different possible conformations to confidently assign the absolute stereochemistry. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating its potential isomers. Due to the presence of two carbonyl groups and a carboxylic acid, the compound is highly polar.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for purity analysis. nih.govjocpr.com Given the compound's polarity, traditional reversed-phase (RP-HPLC) chromatography can be challenging, as polar compounds often exhibit poor retention on nonpolar C18 columns. fishersci.comsepscience.com Advanced methods to overcome this include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a partially aqueous mobile phase, providing excellent retention for very polar analytes. chromatographyonline.com

Aqueous Normal Phase (ANP) Chromatography: This mode can operate with both reversed-phase and normal-phase retention mechanisms, offering versatility for polar compounds. chromatographyonline.com

Reversed-Phase with Polar-Endcapped Columns: These columns are designed with modified stationary phases to improve retention of polar molecules in highly aqueous mobile phases. chromatographyonline.com

Isomer Separation: If a racemic mixture of this compound is synthesized, separating the enantiomers (the L- and D-forms) is necessary. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Theoretical and Computational Chemistry Studies of 5,6 Dioxopiperazine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. researchgate.netnih.gov For 5,6-Dioxopiperazine-2-carboxylic acid, these methods can predict its three-dimensional geometry, electron distribution, and molecular orbital energies, which are fundamental to understanding its chemical behavior.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. rsc.org

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical properties. These include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and the global electrophilicity index. Such calculations have been successfully applied to a wide range of heterocyclic and carboxylic acid-containing compounds to predict their reactivity. researchgate.netsuperfri.org For this compound, the presence of two carbonyl groups and a carboxylic acid function is expected to create distinct regions of high and low electron density, which can be mapped using a Molecular Electrostatic Potential (MEP) surface. This map visually identifies the likely sites for nucleophilic and electrophilic attack, guiding the prediction of its reaction mechanisms.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar heterocyclic compounds to illustrate the expected values.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added. |

| Global Hardness (η) | 2.85 eV | Measures resistance to deformation of electron cloud. |

| Electronegativity (χ) | 4.35 eV | Describes the power to attract electrons. |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Solvent Effects

While quantum calculations describe a molecule's static state, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. nih.govyoutube.com MD simulations are essential for exploring the conformational landscape of flexible molecules like this compound and understanding how its shape is influenced by its environment, particularly by solvents. researchgate.neteasychair.org

The dioxopiperazine ring is not planar and can adopt various conformations, such as half-chair or boat forms. nih.gov The orientation of the carboxylic acid substituent (axial versus equatorial) further adds to the conformational complexity. MD simulations can map the potential energy surface of the molecule, identifying the most stable low-energy conformations and the energy barriers between them. researchgate.net

The presence of a solvent has a profound impact on conformational preference. easychair.orgnih.gov In aqueous solutions, water molecules can form hydrogen bonds with the amide nitrogens, the carbonyl oxygens, and the carboxylic acid group of the compound. These interactions can stabilize or destabilize certain conformations. researchgate.net MD simulations explicitly model these solvent-solute interactions, providing detailed information on hydration shells and the specific hydrogen-bonding networks that form. nih.gov This is crucial for predicting the molecule's behavior in a biological medium. Studies on similar piperidine-based structures have shown that properties like hydrogen bonding and solvent-accessible surface area are key to understanding their behavior in solution. researchgate.net

Table 2: Conformational Analysis of this compound in Different Solvents (Illustrative) This table illustrates hypothetical results from MD simulations, showing how the preferred conformation might change with solvent polarity.

| Solvent | Dominant Ring Conformation | Carboxylic Acid Orientation | Key Stabilizing Interactions |

| Vacuum (Gas Phase) | Half-Chair | Axial | Intramolecular H-bond (Carboxyl H to Ring O) |

| Benzene (Non-polar) | Half-Chair | Axial | Minimal solvent interaction; intramolecular forces dominate. |

| Water (Polar, Protic) | Boat / Twisted-Boat | Equatorial | Strong intermolecular H-bonds with water molecules. |

| DMSO (Polar, Aprotic) | Half-Chair | Equatorial | Dipole-dipole interactions with solvent. |

Docking and Molecular Modeling Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein or nucleic acid. nih.gov This method is fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. nih.gov Given that related dioxopiperazine and pyrazine (B50134) structures have shown biological activity, this compound is a candidate for such studies. nih.govnih.govnih.gov

A plausible target for this compound is DNA topoisomerase II, an enzyme crucial for managing DNA topology during cell replication. Certain dioxopiperazine derivatives are known to act as inhibitors of this enzyme. nih.govresearchgate.net A docking study would involve placing the this compound molecule into the ATP-binding site of topoisomerase II. nih.gov The simulation calculates the binding affinity (often expressed as a docking score or binding energy) and predicts the binding pose, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts with the amino acid residues in the active site. ijper.orgdergipark.org.tr

The results of a docking simulation can reveal which functional groups on the ligand are most important for binding. For instance, the carboxylic acid group could form crucial hydrogen bonds with arginine or lysine (B10760008) residues, while the dioxo groups could interact with other polar residues within the enzyme's binding pocket. nih.gov Such insights are invaluable for the rational design of more potent and selective analogs. nih.govmdpi.com

Table 3: Illustrative Docking Results of this compound with Human Topoisomerase IIα (PDB: 1ZXM) This table presents a hypothetical summary of a molecular docking experiment, detailing the predicted interactions and binding affinity.

| Parameter | Result | Interpretation |

| Binding Energy (Glide Score) | -7.5 kcal/mol | Indicates a strong and favorable binding interaction. |

| Hydrogen Bonds Formed | 4 | Suggests high specificity and stability of the complex. |

| Key Interacting Residues | Asn91, Ser149, Arg99 | Carboxylic acid forms H-bonds with Asn91 and Arg99. |

| Other Interactions | Pi-Alkyl with Phe142 | Hydrophobic interaction contributing to binding. |

| Predicted Inhibition Constant (Ki) | ~2.5 µM | Estimates the concentration needed for significant inhibition. |

Predictive Modeling of Synthetic Pathways and Reaction Mechanisms

Computational chemistry is not only used to predict the properties of molecules but also to model their formation. Predictive modeling can be applied to investigate the feasibility of synthetic routes and to elucidate complex reaction mechanisms at an atomic level. nih.govorientjchem.org

The synthesis of pyrazine and dioxopiperazine rings often involves cyclization reactions. researchgate.netresearchgate.net For this compound, a plausible route could involve the cyclization of amino acid precursors followed by oxidation. DFT calculations can be used to model the entire reaction coordinate for such a proposed pathway. mdpi.comnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed.

This profile reveals the activation energy for each step, identifying the rate-determining step of the reaction. mdpi.com This knowledge is critical for optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity. For example, computational studies on enzyme-catalyzed reactions involving similar ring structures have successfully identified key amino acid residues that stabilize transition states, providing a roadmap for enzyme engineering. nih.gov Similarly, modeling the reaction in the presence of different solvent models can predict how the solvent will influence the reaction kinetics and thermodynamics. researchgate.net

Table 4: Hypothetical DFT Study of a Proposed Synthetic Step: Ring Cyclization (Illustrative) This table shows hypothetical calculated energy barriers for a key cyclization step in the synthesis of the dioxopiperazine ring, illustrating how computational data can guide synthetic strategy.

| Reaction Step | Catalyst / Conditions | Calculated Activation Energy (ΔG‡) (kcal/mol) | Implication |

| 1. Amide Bond Formation | Heat (100 °C) | 25.4 | High energy barrier, slow reaction. |

| 2. Intramolecular Cyclization | No Catalyst | 32.1 | Very high barrier, unlikely to proceed without catalysis. |

| 2. Intramolecular Cyclization | Acid Catalyst (H+) | 18.5 | Acid catalysis significantly lowers the barrier, making the reaction feasible. |

| 3. Dehydration | Acid Catalyst (H+) | 12.3 | Low energy barrier, fast and favorable step. |

Mechanistic Research on Biological Interactions and Bioactivity

Investigation of Enzyme Inhibition Mechanisms by 5,6-Dioxopiperazine-2-carboxylic Acid Derivatives

Research into the enzyme inhibition mechanisms of derivatives, particularly bis(2,6-dioxopiperazine)s, has identified them as potent inhibitors of specific cellular enzymes, which is central to their cytotoxic effects.

The primary and most well-documented enzyme target for bisdioxopiperazine derivatives, such as Dexrazoxane (ICRF-187) and ICRF-193, is the nuclear enzyme DNA topoisomerase II. nih.gov This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation.

Bisdioxopiperazines function as catalytic inhibitors. Their mechanism does not involve stabilizing the covalent enzyme-DNA intermediate, a characteristic of other topoisomerase II-targeting drugs like etoposide. Instead, they interfere with the enzyme's catalytic cycle at a step before the formation of this cleavable complex. nih.gov These inhibitors effectively lock the enzyme in a closed-clamp conformation around the DNA, preventing the ATP-dependent reopening of the clamp and subsequent DNA strand passage.

Binding studies have provided significant insights into the interaction between these derivatives and the enzyme. Dexrazoxane binds to the human topoisomerase II alpha (htopoIIα) isoform in the presence of both ATP and DNA. nih.govacs.org The binding site has been located within the N-terminal ATPase domain of the enzyme. nih.govacs.org This interaction is saturable, with an apparent dissociation constant (Kd) of approximately 23 µM and a stoichiometry of one drug molecule per topoisomerase II homodimer. nih.govacs.org Research has shown that single amino acid substitutions in the N-terminal domain of the enzyme can significantly reduce or completely abolish drug binding, which directly correlates with observed drug resistance. nih.govacs.org This confirms that the N-terminal clamp is the principal binding site for bisdioxopiperazines. acs.org

Structure-activity relationship (SAR) studies have been crucial in understanding the features necessary for the topoisomerase II inhibitory activity of bisdioxopiperazine derivatives. A strong correlation exists between the cytotoxicity of these compounds and their ability to inhibit the catalytic activity of DNA topoisomerase II, confirming the enzyme as the primary cellular target. nih.gov

Key findings from SAR studies include:

Linker Stereochemistry: The stereochemistry of the bridge connecting the two dioxopiperazine rings significantly influences activity. For instance, the meso-derivative ICRF-193 demonstrates a more favorable binding mode to topoisomerase II and is a more efficient inhibitor compared to its racemic form. nih.gov

Ring Integrity: The intact dioxopiperazine ring structure is essential for biological activity. The hydrolyzed, ring-opened metabolite of dexrazoxane, ADR-925, shows no inhibitory activity towards topoisomerase II, indicating that the closed rings are a critical pharmacophore. nih.gov

Inhibitory Potency: Different derivatives exhibit a wide range of potencies. In a decatenation assay using calf thymus topoisomerase II, the order of inhibition potency was determined to be: ICRF-193 > ICRF-154 = ICRF-159 > MST-16. nih.gov

Table 1: Inhibitory Potency of Bis(2,6-dioxopiperazine) Derivatives on Topoisomerase II

| Compound | 50% Inhibition Dose (IC50) [µM] |

|---|---|

| ICRF-193 | 2 |

| ICRF-154 | 13 |

| ICRF-159 | 30 |

| MST-16 | 300 |

Data sourced from a decatenation assay using purified calf thymus topoisomerase II. nih.gov

Research on Antimicrobial and Antiviral Activity Modalities (in vitro, non-clinical)

Diketopiperazines (DKPs), the class of compounds to which this compound belongs, are known to possess a broad spectrum of antimicrobial and antiviral activities. eurekaselect.comnih.gov

The cellular targets for the antimicrobial and antiviral effects of DKP derivatives are diverse.

Antibacterial Targets: A notable target is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. A chlorinated macrocyclic diketopiperazine antibiotic, speirobactin, was found to selectively kill Mycobacterium tuberculosis by targeting its DNA gyrase. nih.govnih.govasm.org Other diketopiperazine derivatives have been shown to interfere with bacterial communication through quorum-sensing systems, which regulate virulence and biofilm formation, offering an alternative pathway to control bacterial infections. nih.gov

Antiviral Targets: In the context of antiviral activity, specific DKP derivatives have been found to inhibit the neuraminidase of the influenza virus, an enzyme critical for viral release from infected cells. nih.gov Molecular docking studies revealed that these derivatives bind within the 430-cavity of the neuraminidase from the H5N2 avian influenza virus. nih.gov For other viruses, such as the Tobacco Mosaic Virus (TMV), the target is the viral coat protein . Indole (B1671886) diketopiperazine derivatives containing an acylhydrazone moiety were designed to inhibit the assembly of the TMV coat protein. acs.orgnih.gov

The molecular mechanisms of action for these derivatives are directly linked to their cellular targets.

Antibacterial Mechanisms: The inhibition of DNA gyrase by speirobactin mimics the action of fluoroquinolone antibiotics, leading to a disruption of DNA replication and repair, ultimately causing bacterial cell death. asm.org In other cases, such as with certain indole diketopiperazine alkaloids, the mechanism involves the physical disruption of the bacterial cell membrane, leading to conglutination and loss of cellular integrity, as observed through scanning electron microscopy. mdpi.com

Antiviral Mechanisms: For influenza, the binding of DKP derivatives to neuraminidase blocks its enzymatic activity, preventing the cleavage of sialic acid residues and trapping the newly formed virions on the surface of the host cell, thus halting the spread of infection. nih.gov The mechanism against TMV involves the inhibition of viral particle assembly, where the DKP derivatives interfere with the polymerization of the coat protein subunits, preventing the formation of a stable, infectious virion. acs.orgnih.gov The stereochemistry of these DKP derivatives was found to be a critical factor in modulating this antiviral activity. nih.gov

Table 2: Antimicrobial Activity of Selected Diketopiperazine Derivatives

| Derivative Class | Organism | Cellular Target/Pathway | Mechanism of Action |

|---|---|---|---|

| Speirobactin | Mycobacterium tuberculosis | DNA Gyrase | Inhibition of DNA replication and repair. asm.org |

| Indole DKP Alkaloids | Aeromonas hydrophila | Cell Membrane | Disruption of cell morphology and integrity. mdpi.com |

| N-substituted DKPs | Influenza A (H5N2) | Neuraminidase | Inhibition of viral release from host cell. nih.gov |

| Indole DKP Acylhydrazones | Tobacco Mosaic Virus | Coat Protein | Inhibition of viral particle assembly. acs.orgnih.gov |

Role in Natural Biological Processes (e.g., Melanin (B1238610) Biosynthesis Pathways involving related indole carboxylic acids)

While research on this compound itself in natural processes is limited, extensive studies have been conducted on a structurally related indole carboxylic acid, 5,6-dihydroxyindole-2-carboxylic acid (DHICA) , which is a pivotal intermediate in the biosynthesis of eumelanin, the dark pigment in mammals. nih.govportlandpress.com

The melanin biosynthesis pathway begins with the amino acid tyrosine, which is converted to dopaquinone. Dopaquinone then undergoes intramolecular cyclization and oxidation to form dopachrome (B613829). mdpi.com The fate of dopachrome is a critical branching point in the pathway. It can be converted to DHICA through a tautomerization reaction catalyzed by the enzyme dopachrome tautomerase (DCT) . researchgate.netnih.govnih.gov Alternatively, it can spontaneously decarboxylate to form 5,6-dihydroxyindole (B162784) (DHI).

DHICA undergoes oxidative polymerization to form eumelanin. nih.govreactome.org The presence of the carboxylic acid group at the 2-position of the indole ring is a key structural feature that influences the polymerization process. mdpi.comresearchgate.net It directs the coupling of monomer units primarily through biphenyl-type bonds (e.g., 4,4'-, 4,7'-), resulting in non-planar oligomers with hindered rotation (atropisomerism). mdpi.com This distinct structure gives DHICA-melanin its characteristic lighter brown color and a strong UV absorption profile, differing from the black, more planar DHI-melanin. mdpi.commdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5,6-Dihydroxyindole-2-carboxylic acid | DHICA |

| 5,6-Dihydroxyindole | DHI |

| Dexrazoxane (ICRF-187) | - |

| ICRF-193 | - |

| ICRF-154 | - |

| ICRF-159 (Razoxane) | - |

| MST-16 | - |

| ADR-925 | - |

| Etoposide | - |

| Tyrosine | - |

| Dopaquinone | - |

| Dopachrome | - |

| Speirobactin | - |

| Acetaldehyde | - |

| l-Tryptophan methyl ester hydrochloride | - |

Exploration of Receptor Binding Affinities and Pharmacological Mechanisms

A comprehensive review of scientific literature and biomedical databases indicates a significant gap in the characterization of the specific biological interactions of This compound . To date, no dedicated studies have been published that detail its receptor binding affinities or elucidate its pharmacological mechanisms of action.

While the broader class of compounds, known as diketopiperazines (DKPs) or cyclic dipeptides, is recognized for a wide spectrum of biological activities, these properties are highly dependent on the specific stereochemistry and the nature of the amino acid precursors forming the piperazine (B1678402) ring. nih.govnih.gov Research on various DKP derivatives has revealed interactions with a diverse array of biological targets. For instance, certain synthetic and naturally occurring DKPs have shown affinity for G protein-coupled receptors, ion channels, and various enzymes. nih.govnih.gov

Some studies on diketopiperazine analogs have explored their potential as ligands for opioid receptors, with some derivatives showing selective affinity for the kappa opioid receptor (KOR). nih.govbiomedpharmajournal.org These studies focus on structure-activity relationships, indicating that specific structural features are crucial for receptor binding and functional activity. nih.gov Furthermore, the general class of cyclic dipeptides has been investigated for a range of potential therapeutic applications, stemming from their ability to interact with various biological systems. nih.govnih.gov

The structural framework of this compound suggests it is a cyclic dipeptide analog derived from an acidic amino acid, such as glutamic acid or aspartic acid. Glutamic acid itself is a primary excitatory neurotransmitter in the central nervous system, acting on ionotropic and metabotropic glutamate (B1630785) receptors. proteomexchange.orgnih.gov The cystine/glutamate antiporter, system Xc-, also plays a crucial role in regulating extracellular glutamate levels. wikipedia.orgmdpi.com However, there is no direct evidence to suggest that this compound interacts with these or any other specific receptors.

Due to the absence of experimental data, it is not possible to construct a data table of binding affinities (such as Ki or IC50 values) or to detail the pharmacological pathways through which this compound may exert any biological effects. The compound is commercially available for research and development purposes, suggesting its potential use as a building block in chemical synthesis or for screening in biological assays. nih.gov

Applications in Chemical Synthesis and Functional Materials Research

5,6-Dioxopiperazine-2-carboxylic Acid as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce specific stereoisomers of a chiral molecule, a critical task in pharmaceutical development. A chiral building block is a pre-existing, enantiomerically pure molecule that is incorporated into a larger synthetic product, transferring its chirality to the new molecule. This strategy, often termed "chiral pool synthesis," leverages naturally occurring chiral compounds to create complex targets without the need for developing a new asymmetric reaction from scratch. youtube.comrsc.org

This compound is structurally derived from an α-amino acid and possesses a defined stereocenter at the C2 position. This inherent chirality makes it a suitable candidate for use as a chiral building block. nih.gov Syntheses starting with enantiomerically pure precursors like L- or D-amino acids can yield the corresponding (S)- or (R)-enantiomer of the dioxopiperazine core. This enantiopure core can then be used in subsequent reactions to build more complex chiral molecules, such as substituted azepane carboxylates or other biologically active agents where stereochemistry is crucial. nih.gov While many asymmetric syntheses focus on creating specific target molecules nih.gov, the use of pre-formed chiral heterocycles like this compound provides a reliable method for introducing a specific stereochemical configuration.

Utilization as a Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a high-throughput technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify lead compounds in drug discovery. The central core structure of the library is known as the scaffold. nih.govnist.gov

The 2,5-diketopiperazine (DKP) ring system, of which this compound is a derivative, is an excellent scaffold for combinatorial libraries. wikipedia.orgebrary.net Its rigid, nearly planar structure provides a conformationally constrained framework, which is advantageous for designing molecules that bind to specific biological targets. wikipedia.org The dioxopiperazine core offers multiple points for diversification; substituents can be introduced at various positions on the ring. The carboxylic acid group at the C2 position can be converted into a wide array of amides, esters, or other functional groups, while the nitrogen atoms of the piperazine (B1678402) ring can also be functionalized. This multi-point diversity allows for the creation of vast libraries of structurally distinct compounds from a single core scaffold. rsc.org

| Scaffold Feature | Role in Combinatorial Library | Example of Diversification |

|---|---|---|

| Rigid Dioxopiperazine Ring | Provides conformational constraint, reducing the flexibility of the final molecules and potentially increasing binding affinity to targets. wikipedia.org | The core structure is maintained across all library members. |

| C2-Carboxylic Acid | A primary point for introducing diversity. Can be coupled with a wide range of amines or alcohols. | Amide formation with a library of 100 different primary amines. |

| Ring Nitrogens (N1, N4) | Secondary points for diversification through alkylation or acylation, if substitution allows. | Alkylation with various alkyl halides. |

Integration into Peptidomimetics and Constrained Peptide Analogs

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govqub.ac.uk A key strategy in designing peptidomimetics is to introduce conformational constraints into the molecule to lock it into the biologically active shape. nih.gov

The this compound structure is essentially a cyclized dipeptide. Incorporating this rigid ring system into a peptide chain forces the backbone into a specific, predictable conformation. wikipedia.org This is highly desirable for mimicking secondary structures like β-turns, which are common recognition motifs in biological systems. Research on the closely related (S)-5-oxo-piperazine-2-carboxylic acid has shown that when it is incorporated into tetrapeptides, it effectively induces a specific secondary structure. figshare.com Similarly, peptoids (oligomers of N-substituted glycine) have been made more rigid by incorporating diketopiperazine units into the main chain, which helps to stabilize their secondary structure. ebrary.net By replacing two amino acids in a peptide sequence with a single this compound unit, chemists can create a constrained peptide analog with potentially higher affinity for its target receptor and increased resistance to proteases. mdpi.com

Role in Supramolecular Chemistry and Engineered Molecular Assemblies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. nih.gov These interactions can lead to the spontaneous self-assembly of molecules into larger, well-defined structures. The design of these assemblies relies on predictable recognition patterns between molecular building blocks.

This compound possesses several functional groups capable of participating in strong and directional non-covalent interactions.

Carboxylic Acid: The carboxylic acid group is a powerful and well-studied motif for forming robust hydrogen-bonded dimers or chains. nih.gov

Amide Groups: The two amide groups within the dioxopiperazine ring contain both hydrogen bond donors (N-H) and acceptors (C=O). These are the same interactions that define the structure of proteins and can be used to engineer specific molecular assemblies. wikipedia.org

Heterocyclic Ring: Heterocycles like 1,3,5-triazine (B166579) are known building blocks for constructing oligomers and macrocycles through molecular recognition and self-assembly. rsc.org The piperazine-dione ring can participate in similar interactions.

The combination of these features within a single, rigid molecule makes this compound a promising building block for creating complex supramolecular architectures, such as molecular capsules, extended networks, or functional materials where precise molecular arrangement is key. nih.gov

Development of Advanced Analytical Probes and Reagents

The detection and quantification of biomolecules often require them to be chemically modified with a tag that can be easily detected by analytical instruments like HPLC or mass spectrometers. This process is known as derivatization. researchgate.netnih.gov Carboxylic acids are a common functional group targeted for such modifications. nih.gov

The carboxylic acid moiety of this compound can be readily derivatized to convert the molecule into a fluorescent or chromophoric probe. nih.gov This allows for highly sensitive detection in complex biological samples. The reaction typically involves coupling the carboxylic acid with a reagent containing a fluorescent group (a fluorophore) and a reactive group that forms a stable bond, such as an ester or amide. thermofisher.comresearchgate.net

| Derivatization Reagent Class | Example Reagent | Principle of Detection | Reference |

|---|---|---|---|

| Fluorescent Alkyl Halides | 5-(Bromomethyl)fluorescein | The reagent reacts with the carboxylate anion to form a highly fluorescent ester, detectable at very low concentrations. | thermofisher.com |

| Naphthalimide Sulfonates | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | Reacts rapidly with carboxylic acids to produce adducts with strong UV absorbance and fluorescence. | thermofisher.com |

| Carbodiimide-mediated Coupling | 2-Picolylamine (PA) with an activating agent | Forms a stable amide bond and introduces a basic nitrogen atom, which significantly enhances signal in positive-ion electrospray mass spectrometry. | researchgate.net |

By converting this compound into such a probe, it could be used, for example, to track its own metabolic fate in a biological system or as a derivatized standard for analytical method development.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5,6-dioxopiperazine-2-carboxylic acid and its analogs has traditionally relied on established organic chemistry techniques. However, the future of their synthesis lies in the adoption of greener and more efficient methodologies that offer advantages in terms of yield, purity, and environmental impact.

One of the most promising areas is the use of microwave-assisted synthesis . This technique has been shown to be a rapid, safe, and environmentally friendly method for producing 2,5-diketopiperazines (DKPs) in excellent yields. nih.govnih.gov Studies have demonstrated that microwave irradiation can facilitate the one-pot N-Boc-deprotection-cyclization of dipeptidyl esters in aqueous media, highlighting the potential for water to be used as a green solvent. nih.govnih.govmdpi.com The efficiency of microwave-assisted synthesis is often independent of the resin and organic solvent used in solid-phase synthesis, making it a versatile tool for creating DKP-based libraries. nih.gov Furthermore, solvent-free microwave irradiation of N-Boc dipeptide esters has been reported as a general and efficient procedure for the synthesis of 2,5-piperazinediones. researchgate.net

Enzymatic and biocatalytic approaches represent another frontier in the sustainable synthesis of these compounds. Biocatalysis offers high regio-, chemo-, and stereoselectivity under mild reaction conditions, often in aqueous environments. biosynth.com For instance, a chemoenzymatic method using an adenylation enzyme has been developed for the one-pot synthesis of a wide variety of DKPs with high titers and without racemization. nih.gov The biosynthesis of DKPs in nature by enzymes like cyclodipeptide synthases (CDPSs) and nonribosomal peptide synthetases (NRPSs) provides a blueprint for developing novel biocatalytic systems. nih.govacs.org The use of a semipurified aminopeptidase (B13392206) for the chiral resolution of racemic piperazine-2-carboxamide (B1304950) to enantiopure (S)-piperazine-2-carboxylic acid has been successfully demonstrated, showcasing the potential of enzymes in producing optically active derivatives. biosynth.com This biocatalytic process can be further intensified by immobilizing the enzyme and integrating it into a continuous flow system. biosynth.com

Flow chemistry is also emerging as a powerful tool for the synthesis of active pharmaceutical ingredients, including heterocyclic scaffolds like piperazines. nih.govcataler.comyoutube.com This technology allows for better control over reaction parameters, enhanced safety when dealing with hazardous reagents, and easier scalability compared to traditional batch processes. nih.govyoutube.com The on-demand generation of unstable intermediates is a key advantage of flow chemistry. youtube.com The development of telescoped reactions in a continuous flow setup can streamline multi-step syntheses, reducing the need for intermediate purification steps. nih.gov

Future research in this area should focus on combining these technologies. For example, integrating biocatalysis with flow chemistry could lead to highly efficient and sustainable manufacturing processes for this compound and its derivatives. Further exploration of novel enzyme systems and the optimization of microwave-assisted and flow chemistry protocols will be crucial in advancing the synthesis of these valuable compounds.

Advanced Mechanistic Investigations of Biological Pathways

While the biological activities of many diketopiperazines are well-documented, a deeper understanding of the molecular mechanisms underlying these activities is essential for the rational design of new therapeutic agents. Future research should focus on elucidating the specific interactions of this compound and its analogs with their biological targets.

A key area of investigation is the role of cytochrome P450 enzymes in the modification of DKP scaffolds. nih.gov These enzymes are known to catalyze a variety of reactions, including hydroxylation and aromatization of the DKP ring, leading to the formation of structurally diverse and biologically active secondary metabolites. nih.gov Understanding the reaction mechanisms of these P450 enzymes can provide insights into the biosynthesis of complex natural products and could be harnessed for the enzymatic synthesis of novel DKP derivatives. nih.gov

Mechanistic studies of DKP formation during solid-phase peptide synthesis (SPPS) have revealed that this can be a significant side reaction, particularly with certain amino acid sequences. acs.orgresearchgate.net Investigations have shown that DKP formation can occur during the Fmoc-deprotection step and is influenced by factors such as solvent, temperature, and the presence of a penultimate proline residue. mdpi.comacs.orgresearchgate.net Density functional theory (DFT) calculations have been employed to understand the reaction mechanism and the stabilizing effects of certain residues on the transition state. mdpi.comresearchgate.net A deeper understanding of these mechanisms will allow for the development of strategies to minimize or control DKP formation during peptide synthesis.

Furthermore, the conformational properties of the DKP ring play a crucial role in its biological activity. The six-membered ring of 2,5-diketopiperazines contains two cis-amide bonds, providing both hydrogen bond donor and acceptor sites that are important for binding to enzymes and receptors. acs.org The stereochemistry at the four substituent positions dictates the spatial orientation of the side chains, influencing the interaction with biological targets. acs.org Advanced spectroscopic techniques and computational modeling can be used to study the conformational preferences of this compound and its analogs and how these conformations relate to their biological function.

Future research should also investigate the downstream signaling pathways affected by the binding of these compounds to their targets. This includes identifying protein-protein interactions, changes in gene expression, and effects on cellular metabolism. Such studies will provide a more complete picture of the biological effects of this compound derivatives and guide the development of new therapeutic strategies.

Chemoinformatic and AI-Driven Discovery of New Analogs

The vast chemical space of possible this compound analogs presents a significant opportunity for the discovery of new bioactive compounds. Chemoinformatic and artificial intelligence (AI) driven approaches are poised to revolutionize this discovery process by enabling the rapid and efficient exploration of this chemical space.

Virtual screening and molecular docking are powerful computational techniques that can be used to predict the binding affinity of a large number of compounds to a specific biological target. mdpi.comnih.gov These methods have been successfully used to screen libraries of diketopiperazine derivatives against various targets, including enzymes and receptors involved in cancer and infectious diseases. cataler.commdpi.comnih.gov For example, virtual screening has been employed to identify DKP derivatives as potential inhibitors of Staphylococcus aureus dehydrosqualene synthase and as anti-influenza agents. cataler.commdpi.com Consensus docking methods, which combine the results of multiple docking algorithms, can improve the accuracy of binding mode prediction and increase the hit rate of virtual screening campaigns. nih.gov

Exploration of Emerging Applications in Interdisciplinary Fields

The unique properties of the this compound scaffold extend beyond traditional medicinal chemistry, opening up exciting opportunities for its application in a variety of interdisciplinary fields.

One of the most promising emerging applications is in the field of supramolecular chemistry . The ability of diketopiperazines to self-assemble into well-defined nanostructures, such as gels, makes them attractive building blocks for the development of smart materials. nih.gov These self-assembling systems are held together by non-covalent interactions, such as hydrogen bonding, and can respond to external stimuli. nih.govshd-pub.org.rs Supramolecular assemblies based on DKP scaffolds could find applications in drug delivery, tissue engineering, and biosensing. nih.govshd-pub.org.rsfigshare.com The design of effective ligands for these applications benefits from a thorough understanding of supramolecular interactions, which can be studied using tools like Hirshfeld surface analysis.

The DKP scaffold is also being explored for its potential as a drug carrier . nih.gov Cell-penetrating peptides containing DKP scaffolds have been shown to act as shuttles for the delivery of anti-cancer drugs into cells. youtube.com The conformational rigidity and resistance to enzymatic degradation of the DKP ring make it an ideal component for improving the stability and cellular uptake of therapeutic peptides. nih.govnih.gov

In the field of biocatalysis , DKPs themselves can act as catalysts. youtube.com For example, DKP catalysts have been used in the context of dioxygen activation for synthetic applications. youtube.com The mechanism of this process is thought to resemble the way flavin mediators activate dioxygen in biological systems. youtube.com Further research into the catalytic properties of this compound and its derivatives could lead to the development of novel and efficient catalysts for a range of chemical transformations.

The exploration of materials science applications is another exciting avenue. The incorporation of DKP units into polymers could lead to new materials with unique properties. The rigid and well-defined structure of the DKP ring could be used to control the morphology and properties of the resulting polymers.

Future research in these interdisciplinary fields will require collaboration between chemists, biologists, materials scientists, and engineers. The versatility of the this compound scaffold, combined with the growing understanding of its properties, suggests that it will continue to be a source of innovation in a wide range of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.